molecular formula C6H11N3 B1289929 3-ethyl-1-methyl-1H-pyrazol-4-amine CAS No. 1007541-11-8

3-ethyl-1-methyl-1H-pyrazol-4-amine

Cat. No. B1289929
M. Wt: 125.17 g/mol
InChI Key: UKABDLDJXDRWRP-UHFFFAOYSA-N
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Description

The compound "3-ethyl-1-methyl-1H-pyrazol-4-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. They are often synthesized for their potential use as pharmacological agents, and their chemical properties are widely studied for the development of new drugs and materials .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the ultrasound-mediated condensation of amine with dehydroacetic acid, which offers advantages such as simple work-up procedures, shorter reaction times, and higher yields . Another approach is the 3+2 annulation method, which has been effectively used for the direct synthesis of substituted pyrazoles . Additionally, the aminoalkylation of 3,5-dimethylpyrazole has been employed to prepare pyrazoles containing aminoalkyl groups at position 4 . These methods demonstrate the versatility and efficiency of synthesizing pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies can confirm the 3D molecular structure, revealing features like intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal structure . Theoretical calculations, such as DFT, can be used to optimize the structure parameters and compare them with experimental data, providing insights into the electronic properties of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, expanding their functionalization and potential applications. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various derivatives upon treatment with different nucleophilic reagents . The reactivity of pyrazole compounds with amines and phenols has also been explored, leading to the formation of substituted pyrazolones and cyclization products . These reactions highlight the chemical versatility of pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrazole ring can affect the compound's solubility, as seen in water-soluble pyrazolate rhodium(I) complexes . The crystal structure analysis can reveal the tautomeric forms of the compounds and the presence of strong intramolecular hydrogen bonds, which can influence their stability and reactivity . Additionally, the bioassay results of certain pyrazole derivatives indicate their potential fungicidal and plant growth regulation activities .

Future Directions

The future directions of research on 3-ethyl-1-methyl-1H-pyrazol-4-amine could involve further studies on its synthesis, biological activities, and potential applications in medicine and agriculture . Design, synthesis, and biological evaluation of furan-bearing pyrazolo [3,4-b] pyridines as novel inhibitors of CDK2 and P53–MDM2 protein–protein interaction have been suggested .

properties

IUPAC Name

3-ethyl-1-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKABDLDJXDRWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1-methyl-1H-pyrazol-4-amine

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